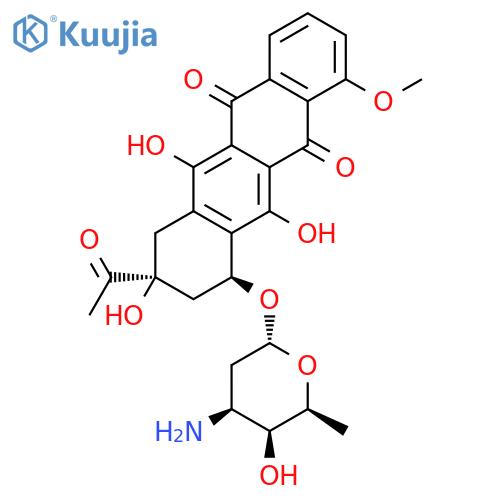Cas no 20830-81-3 (Daunomycin)

Daunomycin structure
Daunomycin 化学的及び物理的性質
名前と識別子
-
- Daunomycin
- (8s-cis)-8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride
- DAUNORUBICIN
- DAUNORUBICINE HYDROCHLORIDE
- DAUNOMYCIN HYDROCHLORIDE
- LEUKAEMOMYCIN C HYDROCHLORIDE
- (8s-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyrannosyl)oxy]
- 3-acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naph
- Daunoblastin
- cerubidin
- Cerubidine(R)
- daunamycin
- daunoxome
- fi6339
- RP13057
- Rubidomycin
- rubomycinc
- (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- BRD-K43389675-003-03-5
- Tox21_110896_1
- BRD-K43389675-001-01-3
- FI-6339
- Daunorubicinum [INN-Latin]
- NCGC00024246-05
- SR-05000001600-1
- Daunorubicinum
- VALRUBICIN IMPURITY, DAUNORUBICIN [USP IMPURITY]
- Valrubicin impurity, daunorubicin
- LMPK13050002
- Rubomycin C
- SBI-0206677.P002
- CCRIS 914
- Tox21_110896
- 20830-81-3
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- HMS2091K06
- EPIRUBICIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- SMR000058559
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranoside
- BSPBio_000353
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Acetyladriamycin
- SCHEMBL3041
- Daunorubicin(Daunomycin)
- NSC 83142
- STQGQHZAVUOBTE-VGBVRHCVSA-N
- Daunorrubicina
- AB01644616_09
- C01907
- DAUNORUBICIN [WHO-DD]
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-10-METHOXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- CHEMBL178
- Daunorubicin (INN)
- CS-2004
- DAUNORUBICIN [ORANGE BOOK]
- DAUNOMYCIN [IARC]
- Anthracycline
- HY-13062A
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- GTPL7063
- (8S,10S)-8-acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- AB01644616_10
- (8S,10S)-8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-6,8,11-TRIHYDROXY-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
- CHEBI:41977
- BDBM50368352
- SR-01000000033
- 2-HYDROXY-5-(4-NITRO-PHENYLSULFAMOYL)-BENZOICACID
- Anthracyline
- Daunomycin;RP 13057;Rubidomycin
- (8S,10S)-8-acetyl-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- GR-318
- (7S,9R)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- EN300-7479232
- RCRA waste no. U059
- 5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
- BPBio1_000389
- DTXCID402883
- NCGC00024246-18
- Daunarubicinum
- UNII-ZS7284E0ZP
- SR-05000001600
- Daunorubicin [INN:BAN]
- BDBM32017
- AI3-52942
- NDC-0082-4155
- DTXSID7022883
- NCGC00024246-06
- BRD-K43389675-003-20-9
- NSC-82151
- (7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione chloride
- DaunoXome (TN)
- NCGC00024246-09
- NSC-756717
- NCGC00024246-07
- D07776
- SR-01000000033-4
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-4-methoxy-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Prestwick3_000487
- CCG-212559
- DAUNORUBICIN [HSDB]
- EX-A1337A
- BRD-K43389675-003-02-7
- EPIRUBICIN HYDROCHLORIDE IMPURITY, DAUNORUBICIN- [USP IMPURITY]
- ZS7284E0ZP
- NCGC00024246-12
- (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro--6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- RP 13057
- EPIRUBICIN IMPURITY D
- AB00514669
- BRN 1445583
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- NCGC00025173-01
- RP-13057
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL))OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S-CIS)-
- AB00514669-09
- (8S-cis)-8-Acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyrannosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-napthacenedione
- CAS-20830-81-3
- DAUNORUBICIN [MI]
- EINECS 244-069-7
- Daunorubicine
- Cerubidine
- DAUNORUBICIN [MART.]
- NSC82151
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- cid_62770
- FI 6339
- NCGC00024246-15
- VS-103
- Leukaemomycin C
- DAUNORUBICIN [INN]
- NCI-C04693
- DAUNORUBICIN [VANDF]
- A814957
- HSDB 5095
- Tocris-1467
- VYXEOS COMPONENT DAUNORUBICIN
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-(methyloxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- DB00694
- MLS000069508
- (+)-Daunomycin
- NSC-83142
- Pharmakon1600-01500223
- DOXORUBICIN HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- HMS2089H04
- MFCD00866340
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
- SR-05000001600-2
- NSC756717
- NCGC00024246-10
- Q411659
- Epirubicin hydrochloride impurity, daunorubicin-
- Rubidomycin hydrochloride
- L-lyxo-Hexopyranoside, 3.beta.-acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1a-naththacenyl 3-amino-2,3,6-trideoxy-, .alpha.-, hydrochloride
- 4'-epidaunorubicin
- 3'-Epidaunorubicin
- 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-, hydrochloride
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenedione, hydrochloride, (8S-cis)-
- Antibiotics from Streptomyces coeruleorubidus
- BRD-K43389675-001-02-1
- BRD-K43389675-003-16-7
-
- MDL: MFCD00866340
- インチ: InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
- InChIKey: STQGQHZAVUOBTE-VGBVRHCVSA-N
- ほほえんだ: O=C(C(C(OC)=CC=C1)=C1C2=O)C3=C2C(O)=C(C[C@@](O)(C(C)=O)C[C@@H]4O[C@@]5([H])C[C@H](N)[C@H](O)[C@H](C)O5)C4=C3O
計算された属性
- せいみつぶんしりょう: 527.179146g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 回転可能化学結合数: 4
- どういたいしつりょう: 527.179146g/mol
- 単一同位体質量: 527.179146g/mol
- 水素結合トポロジー分子極性表面積: 186Ų
- 重原子数: 38
- 複雑さ: 960
- 同位体原子数: 0
- 原子立体中心数の決定: 6
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 54
じっけんとくせい
- Stability Shelf Life: Aseptic technique must be strictly observed in all handling, since no preservative or bacteriostatic agent is present in DaunoXome or in the materials recommended for dilution.
- Dissociation Constants: pKa = 7.85
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- 密度みつど: 1.3522 (rough estimate)
- ゆうかいてん: 155 °C
- ふってん: 769.977℃ at 760 mmHg
- フラッシュポイント: 419.467 °C
- 屈折率: 1.6400 (estimate)
- PSA: 185.84000
- LogP: 1.72920
Daunomycin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 3249
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 包装等級:III
- セキュリティ用語:6.1(b)
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- どくせい:LD50 in mice, rats (mg/kg): 20, 13 i.v.; 5, 8 i.p. (DiMarco, 1977)
- 包装グループ:III
- リスク用語:R3249
Daunomycin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D880586-50mg |
Daunorubicin |
20830-81-3 | 98% | 50mg |
¥6,480.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D880586-10mg |
Daunorubicin |
20830-81-3 | 98% | 10mg |
¥1,528.00 | 2022-01-13 | |
| Aaron | AR00I4OK-50mg |
5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)- |
20830-81-3 | 98% | 50mg |
$1190.00 | 2025-02-10 | |
| DC Chemicals | DC25058-100mg |
Daunorubicin |
20830-81-3 | >98% | 100mg |
$188.0 | 2023-09-15 | |
| Ambeed | A208987-250mg |
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
20830-81-3 | 98% | 250mg |
$389.0 | 2025-02-24 | |
| Ambeed | A208987-1g |
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
20830-81-3 | 98% | 1g |
$909.0 | 2025-02-24 | |
| Ambeed | A208987-50mg |
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
20830-81-3 | 98% | 50mg |
$230.0 | 2025-02-24 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9898-10mg |
Daunorubicin |
20830-81-3 | 98% | 10mg |
¥428.00 | 2023-09-09 | |
| Enamine | EN300-7479232-0.05g |
(8S,10S)-8-acetyl-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
20830-81-3 | 0.05g |
$2755.0 | 2023-06-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-394275-250 µg |
Daunorubicin-13C,d3, |
20830-81-3 | 250µg |
¥9,777.00 | 2023-07-10 |
Daunomycin 関連文献
-
1. Conformational analysis of 9-deoxydaunorubicin in solution. The application of a quantitative transient 1H nuclear Overhauser effectEnzio Ragg,Rosanna Mondelli,Sergio Penco J. Chem. Soc. Perkin Trans. 2 1988 1673
-
Hideki Kuramitz,Shun Miyagaki,Eiji Ueno,Noriko Hata,Shigeru Taguchi,Kazuharu Sugawara Analyst 2011 136 2373
-
Stephan Sass,Walter F. M. St?cklein,Anja Klevesath,Jeanne Hurpin,Marcus Menger,Carsten Hille Analyst 2019 144 6064
-
Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781
-
Christian Hertweck,Andriy Luzhetskyy,Yuri Rebets,Andreas Bechthold Nat. Prod. Rep. 2007 24 162
20830-81-3 (Daunomycin) 関連製品
- 60-81-1(Phlorizin)
- 485-49-4(Bicuculline)
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 58957-92-9(Idarubicin)
- 517-43-1(Sennosides)
- 128-57-4(Sennoside B)
- 56420-45-2(Epirubicin)
- 72496-41-4(Pirarubicin)
- 50935-04-1(Carminomicin I)
- 108852-90-0(Nemorubicin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20830-81-3)Daunomycin

清らかである:99%
はかる:50mg
価格 ($):326.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:20830-81-3)红保霉素

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ